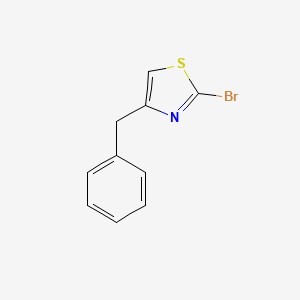

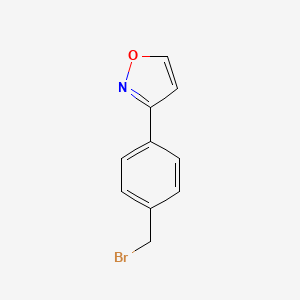

4-Benzyl-2-bromothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Benzyl-2-bromothiazole is a chemical compound that belongs to the class of organic compounds known as benzylthiazoles. It is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, substituted with a benzyl group and a bromine atom. This compound serves as a versatile building block in organic synthesis, particularly in the creation of various biologically active molecules and materials with electronic properties.

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored through various methods. For instance, the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles involves a regioselective cross-coupling reaction starting from 2,4-dibromothiazole, which can be further functionalized to create a range of bithiazole derivatives . Additionally, the synthesis of benzobisthiazole derivatives, which are related to this compound, has been achieved via palladium/copper cocatalyzed C-H bond functionalization, demonstrating the potential for creating complex architectures from simple thiazole precursors .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various spectroscopic techniques and theoretical calculations. For example, the structure of a novel hydrazone Schiff base compound derived from a bromobenzene moiety has been determined by X-ray crystallography and supported by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular geometry, electronic properties, and intermolecular interactions that can influence the behavior and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored in the context of antitumor activity. Schiff bases including 4-tert-butyl-5-benzyl-2-benzyliminothiazoles have been synthesized and evaluated for their cytotoxicity against cancer cell lines, indicating the potential for these compounds to be used in anticancer treatments . The structure-activity relationships derived from these studies highlight the importance of the thiazole moiety and its substituents in determining biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are closely related to their molecular structure. The synthesis and characterization of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, for example, involved theoretical DFT studies to predict geometric parameters, vibrational assignments, and chemical shifts, which were then compared with experimental data . These properties are crucial for understanding the behavior of these compounds in various environments and for designing molecules with desired characteristics.

Applications De Recherche Scientifique

Asymmetric and Symmetric Fluorescent Compounds Synthesis

A study discusses the synthesis of thiazole-based aromatic heterocyclic fluorescent compounds, highlighting the utility of bromothiazoles in the preparation of compounds with high luminescence quantum yields and excellent thermal stability. This research illustrates the relevance of 4-Benzyl-2-bromothiazole derivatives in developing materials with adjustable electronic properties for potential application in organic electronics and fluorescence imaging (Tao et al., 2013).

Antiproliferative Effects Against Colon Cancer

Amino acid derivatives of bromothiazole have been investigated for their antiproliferative and cytotoxic effects on human adenocarcinoma-derived cell lines, showcasing the potential of bromothiazole derivatives in cancer research. This underscores the therapeutic implications of this compound in developing novel anticancer agents (Vale et al., 2017).

Antimicrobial Activity

Research on thiazoles bearing pyridyl and triazolyl scaffolds indicates significant antimicrobial activity against various pathogens, including bacteria and fungi. This demonstrates the role of this compound derivatives in synthesizing compounds with potential applications in addressing microbial resistance (Tay et al., 2022).

Safety and Hazards

Orientations Futures

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, such as 4-Benzyl-2-bromothiazole, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Mécanisme D'action

Target of Action

Thiazole derivatives, which include 4-benzyl-2-bromothiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the targets can be inferred to be varied and dependent on the specific biological activity being exhibited.

Mode of Action

For instance, in the case of anticancer activity, thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Biochemical Pathways

Thiazole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that this compound may have similar effects.

Action Environment

The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .

Propriétés

IUPAC Name |

4-benzyl-2-bromo-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIKIPBSSDODGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CSC(=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607170 |

Source

|

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73553-79-4 |

Source

|

| Record name | 4-Benzyl-2-bromo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)